![molecular formula C17H27N5O2 B5675525 1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5675525.png)
1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
The chemical compound belongs to a class of compounds that typically involve 1,2,4-triazole rings and pyrrolidinecarboxamide groups. These motifs are often found in molecules exhibiting a range of biological activities, including potential anti-inflammatory, anticancer, and vasodilator effects. The presence of a cyclopentyl group can influence the compound's physical and chemical properties, potentially affecting its biological activity.
Synthesis Analysis
Synthesis approaches for such compounds often involve multi-step reactions, including cycloaddition, nucleophilic substitution, and amide bond formation. For instance, the pyrrolidine-mediated reactions of 1,2,4-triazines can lead to the formation of cyclopenta[b]pyrroles, demonstrating the versatility of 1,2,4-triazines in synthetic chemistry (Ye et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds containing 1,2,4-triazole and pyrrolidinecarboxamide units is characterized by their ability to form hydrogen bonds and engage in π-π stacking interactions. These interactions can significantly affect the compound's crystalline structure and solubility (Anuradha et al., 2014).
properties
IUPAC Name |
1-cyclopentyl-N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-12-19-13(2)22(20-12)9-5-8-18-17(24)14-10-16(23)21(11-14)15-6-3-4-7-15/h14-15H,3-11H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYPNBKRQRFTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCNC(=O)C2CC(=O)N(C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide |
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